KadoblongifolinC
Description
Kadoblongifolin C (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .
- Lipophilicity: Log Po/w values vary across computational models (XLOGP3: 2.15, WLOGP: 0.78) .
- Synthetic Accessibility: Moderate score of 2.07, synthesized via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C .
Properties
Molecular Formula |
C23H26O8 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C23H26O8/c1-11-7-12-8-14(26-3)18(27-4)20(28-5)16(12)17-13(22(24)23(11,2)25)9-15-19(21(17)29-6)31-10-30-15/h8-9,11,25H,7,10H2,1-6H3 |
InChI Key |
HMWPHTSOEAYEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinC involves several steps, including the extraction from the plant material and subsequent purification. The primary method involves the use of silica gel column chromatography, MCI, and Sephadex LH-20 to separate the compound from the acetone extract of the plant stems .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: KadoblongifolinC undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
KadoblongifolinC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the reactivity and properties of lignans.
Biology: Research has shown that this compound exhibits various biological activities, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of KadoblongifolinC involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory responses. The compound may also interact with cellular signaling pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares Kadoblongifolin C with two analogs: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4 analog) and 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1).
Table 1: Comparative Analysis of Kadoblongifolin C and Analogous Compounds
*Note: Structural analogs of Kadoblongifolin C share its core but differ in substituent positions or halogens.
Structural and Functional Differences
Halogen Substitution :
- Kadoblongifolin C contains bromine and chlorine on adjacent positions, enhancing electrophilicity for cross-coupling reactions .
- 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1) replaces the boronic acid group with a carboxylic acid, reducing reactivity but improving solubility (0.687 mg/mL vs. 0.24 mg/mL) .
Synthesis Efficiency :
- Kadoblongifolin C requires palladium catalysts, which are cost-intensive but highly selective .
- 4-Bromo-2-chlorobenzoic acid employs a reusable A-FGO catalyst, aligning with green chemistry principles .
Comparison with Diphenylamine Analogs
However, diphenylamines lack boronic acid moieties, limiting their utility in targeted drug delivery or proteasome inhibition .
Key Research Findings
- Bioactivity : Kadoblongifolin C’s BBB permeability and lack of CYP inhibition make it a candidate for CNS drug development, contrasting with carboxylated analogs optimized for solubility .
- Environmental Impact : The green synthesis of CAS 1761-61-1 reduces waste compared to palladium-dependent methods for Kadoblongifolin C .
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